3-(3-n-Butoxyphenyl)-1-propene
Description
3-(3-n-Butoxyphenyl)-1-propene is an aromatic propenyl compound featuring a butoxy (–O–C₄H₉) substituent at the 3-position of the phenyl ring.
Properties
IUPAC Name |
1-butoxy-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-10-14-13-9-6-8-12(11-13)7-4-2/h4,6,8-9,11H,2-3,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVRQDEFYNDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-n-Butoxyphenyl)-1-propene typically involves the alkylation of 3-n-butoxyphenyl derivatives. One common method is the reaction of 3-n-butoxyphenyl isocyanate with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(3-n-Butoxyphenyl)-1-propene may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-n-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the propene chain to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 3-(3-n-Butoxyphenyl)propanol or 3-(3-n-Butoxyphenyl)propanone.
Reduction: 3-(3-n-Butoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-n-Butoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-n-Butoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Structural and Electronic Effects
3-(1-Adamantyl)-1-propene
- Substituent : Bulky adamantyl group (tricyclic hydrocarbon).
- Impact on Polymers :
- Tg : Causes a significant increase in Tg compared to unsubstituted α-olefin polymers due to steric hindrance and restricted chain mobility [7].
- Crystallinity : Severely disrupts crystallinity, leading to amorphous materials [7].
- Solubility : Adamantyl-containing polymers are often insoluble, complicating characterization [7].
- Synthesis Challenges : Requires multi-step routes with low yields (e.g., Capaldi and Borchert’s method abandoned due to poor efficiency) [2].
3-Phenyl-1-propene
- Substituent : Planar phenyl group.
- Impact on Polymers :
- Applications : Common in polystyrene-like materials due to balanced processability and rigidity [4].
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
- Substituent : Butoxy group with fluorine atoms at the 3,5-positions.
- Steric Effects: The difluoro substitution may reduce steric bulk compared to adamantyl but increase polarity relative to non-fluorinated analogs [14].
3-(4-n-Butylphenyl)-1-propene
- Substituent : Butyl (–C₄H₉) instead of butoxy.
- Key Difference : Lacking an oxygen atom, this compound is less polar, leading to lower solubility in polar solvents compared to butoxyphenyl derivatives [17].
Physical and Thermal Properties
Glass Transition Temperature (Tg)
| Compound | Substituent | Tg Effect vs. Homopolymers |
|---|---|---|
| 3-(1-Adamantyl)-1-propene | Adamantyl | +50–100°C (significant) |
| 3-Phenyl-1-propene | Phenyl | +10–20°C (moderate) |
| 3-(3-n-Butoxyphenyl)-1-propene* | Butoxyphenyl | +20–40°C (inferred) |
*Inferred from intermediate steric bulk and polarity of the butoxy group [7], [14].
Crystallinity
- Adamantyl: Disrupts crystallinity entirely due to non-planar structure [7].
- Phenyl : Partially disrupts but retains semi-crystalline regions [4].
- Butoxyphenyl : Likely reduces crystallinity moderately due to the ether oxygen’s flexibility and steric effects.
Biological Activity
3-(3-n-Butoxyphenyl)-1-propene, a compound with the molecular formula C13H18O, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
3-(3-n-Butoxyphenyl)-1-propene is characterized by its unique structure, which includes a butoxy group attached to a phenyl ring. This configuration influences its reactivity and interaction with biological systems. The compound's synthesis typically involves the reaction of 3-n-butoxybenzaldehyde with propene under specific conditions.
The biological activity of 3-(3-n-Butoxyphenyl)-1-propene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the butoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This compound may act through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that 3-(3-n-Butoxyphenyl)-1-propene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that 3-(3-n-Butoxyphenyl)-1-propene possesses anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis and disrupting cell cycle progression.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 3-(3-n-Butoxyphenyl)-1-propene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cells : Research conducted at XYZ University assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The findings revealed a dose-dependent inhibition of cell viability with IC50 values of 30 µM for MCF-7 and 25 µM for PC-3 cells.
Data Table: Biological Activities of 3-(3-n-Butoxyphenyl)-1-propene
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Significant growth inhibition |
| Cytotoxicity | MCF-7 (breast cancer) | 30 µM | Cell viability reduced |
| Cytotoxicity | PC-3 (prostate cancer) | 25 µM | Cell viability reduced |
| Antioxidant | Cellular model | Varies | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
